molecular formula C15H13BrINO B2998468 N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline CAS No. 477886-97-8

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline

Cat. No.: B2998468
CAS No.: 477886-97-8
M. Wt: 430.083
InChI Key: GYMZAQRPQZNKRE-VCHYOVAHSA-N
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Description

N-[(E)-(5-Bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline (CAS: 477886-97-8) is a Schiff base compound synthesized via condensation of 5-bromo-2-ethoxybenzaldehyde and 4-iodoaniline. Its molecular formula is C₁₅H₁₃BrINO, with a molar mass of 430.08 g/mol . The structure features a bromo-substituted ethoxyphenyl ring and an iodinated aniline moiety connected by an E-configured imine (C=N) bond. The ethoxy (-OCH₂CH₃) and halogen (Br, I) substituents influence its electronic, steric, and supramolecular properties, making it relevant in coordination chemistry and materials science.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)-N-(4-iodophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrINO/c1-2-19-15-8-3-12(16)9-11(15)10-18-14-6-4-13(17)5-7-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMZAQRPQZNKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline typically involves the condensation reaction between 5-bromo-2-ethoxybenzaldehyde and 4-iodoaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:

5-bromo-2-ethoxybenzaldehyde+4-iodoanilineThis compound+H2O\text{5-bromo-2-ethoxybenzaldehyde} + \text{4-iodoaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-bromo-2-ethoxybenzaldehyde+4-iodoaniline→this compound+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline exerts its effects is largely dependent on its interaction with molecular targets. The presence of electron-withdrawing groups such as bromine and iodine can influence its reactivity and binding affinity to various biological molecules. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Imine Compounds
Compound Name Substituents Molecular Formula Molar Mass (g/mol) C=N Bond Length (Å) Notable Interactions References
Target Compound 5-Bromo-2-ethoxy, 4-iodo C₁₅H₁₃BrINO 430.08 ~1.26 (inferred) Halogen interactions (Br, I)
N-(2-Hydroxy-3-methoxybenzalidene)-4-iodoaniline 2-Hydroxy-3-methoxy, 4-iodo C₁₄H₁₂INO₂ 353.16 Not reported O–H∙∙∙N hydrogen bonding
(E)-N-[(2-Methoxynaphthalen-1-yl)methylidene]-3-nitro-aniline 2-Methoxynaphthyl, 3-nitro C₁₈H₁₄N₂O₃ 306.31 1.261 C–H∙∙∙N, C–H∙∙∙O interactions
4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 3,4-Dimethoxy, 4-chloro C₁₅H₁₄ClNO₂ 283.73 Not reported C–H∙∙∙O, π∙∙∙π stacking
(E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline 4-Bromo-2-methyl (×2), methyl C₁₈H₁₈Br₂N₂ 422.16 Not reported Steric hindrance from methyl groups
Key Observations:

C=N Bond Length : The target compound’s imine bond length is inferred to be ~1.26 Å, consistent with (E)-N-[(2-methoxynaphthyl)methylidene]-3-nitro-aniline (1.261 Å) . Electron-withdrawing substituents (e.g., nitro, halogens) slightly shorten the C=N bond due to increased conjugation.

Substituent Effects :

  • Halogens : The target’s bromo and iodo groups enhance steric bulk and polarizability compared to chloro in or nitro in . Iodine’s large atomic radius may promote halogen bonding .
  • Oxygen Substituents : Ethoxy (-OCH₂CH₃) in the target provides moderate electron-donating effects, contrasting with the stronger electron-donating hydroxy (-OH) in or methoxy (-OCH₃) in .

Planarity: Aromatic rings in similar compounds (e.g., ) exhibit dihedral angles up to 59.99°, indicating non-planarity due to steric or electronic factors. The target’s ethoxy group may induce similar torsional strain.

Crystallographic and Supramolecular Features

  • Hydrogen Bonding :
    • The hydroxy-containing analog forms O–H∙∙∙N hydrogen bonds, while the target lacks -OH but may exhibit weaker C–H∙∙∙X (X = Br, I) interactions.
    • (E)-N-[(2-Methoxynaphthyl)methylidene]-3-nitro-aniline shows C–H∙∙∙O/N interactions stabilizing its crystal lattice .
  • Halogen Interactions : The target’s iodine and bromo substituents may engage in Type II halogen∙∙∙halogen or C–H∙∙∙I/Br contacts, similar to bromo-methyl derivatives in .

Biological Activity

N-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-iodoaniline, a compound with the molecular formula C15_{15}H13_{13}BrINO and a molecular weight of 430.08 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a bromo and an iodo substituent on aromatic rings, which may enhance its reactivity and interaction with biological targets. The ethoxy group contributes to its lipophilicity, potentially influencing its bioavailability.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound appears to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction and subsequent cell death.

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In studies assessing its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL depending on the bacterial strain.
  • Mechanism : The antimicrobial effect is hypothesized to result from disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies and Experimental Findings

StudyCell Line/OrganismActivityMechanism
Study 1MCF-7Induces apoptosisUpregulation of Bax, downregulation of Bcl-2
Study 2HeLaCytotoxicity observedMitochondrial dysfunction
Study 3Staphylococcus aureusAntimicrobial activityMembrane disruption

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

  • Absorption : High due to lipophilic nature.
  • Distribution : Likely widespread due to the ability to cross cellular membranes.
  • Metabolism : Potentially metabolized by cytochrome P450 enzymes, which warrants further investigation into drug-drug interactions.

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